molecular formula C23H34N4O3 B2591940 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide CAS No. 2034344-96-0

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide

Cat. No.: B2591940
CAS No.: 2034344-96-0
M. Wt: 414.55
InChI Key: PMJBKHCOHFIUKR-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide is an intricate organic compound featuring a carboxamide group bonded to an isoquinoline structure. The compound's combination of functional groups offers the potential for various applications in medicinal chemistry and industrial processes.

Scientific Research Applications

This compound shows promising applications in:

  • Chemistry: As a precursor in the synthesis of complex organic molecules.

  • Biology: Utilized in studies for its potential inhibitory effects on certain enzymes.

  • Medicine: Investigated for its therapeutic potential in treating specific diseases due to its bioactive isoquinoline structure.

  • Industry: Explored for its utility in producing advanced materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis begins with isoquinoline-1-carboxylic acid as the starting material. The carboxyl group is activated with a coupling reagent (e.g., EDC, DCC) to form the intermediate ester, which subsequently reacts with a suitable amine (e.g., N-(2-aminoethyl)piperazine) under mild conditions to produce the primary structure. In parallel, tert-butyl 3-hydroxypropanoate is synthesized separately, which undergoes further reactions (nucleophilic substitutions) to incorporate the tert-butoxy group.

Industrial Production Methods: Scaling up requires optimization of reaction conditions, possibly utilizing flow chemistry to enhance yield and selectivity. High-performance liquid chromatography (HPLC) ensures the final product's purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: Can be oxidized at the hydroxypropyl moiety.

  • Reduction: The carboxamide group may be reduced to the corresponding amine.

  • Substitution: Nucleophilic substitutions can occur at the piperazine ring.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

  • Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).

  • Substitution: Alkyl halides under basic conditions for the piperazine ring.

Major Products Formed from These Reactions:

  • Oxidation: Aldehyde derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Substituted piperazine derivatives.

Mechanism of Action

Comparison with Other Similar Compounds: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide is unique due to its combination of hydrophilic and hydrophobic groups, enhancing its solubility and bioavailability compared to simpler analogs.

Comparison with Similar Compounds

  • N-(2-(4-hydroxyethyl)piperazin-1-yl)isoquinoline-1-carboxamide.

  • N-(2-(4-(3-methoxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide.

  • N-(2-(4-aminopropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide.

Properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O3/c1-23(2,3)30-17-19(28)16-27-14-12-26(13-15-27)11-10-25-22(29)21-20-7-5-4-6-18(20)8-9-24-21/h4-9,19,28H,10-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJBKHCOHFIUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=NC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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